molecular formula C8H10ClN3O B8560862 1-(2-Chloro-pyridin-4-yl)-3-ethyl-urea

1-(2-Chloro-pyridin-4-yl)-3-ethyl-urea

Cat. No.: B8560862
M. Wt: 199.64 g/mol
InChI Key: XTRKPITZOYSUGP-UHFFFAOYSA-N
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Description

1-(2-Chloro-pyridin-4-yl)-3-ethyl-urea is a urea derivative featuring a 2-chloropyridin-4-yl group attached to one nitrogen of the urea moiety and an ethyl group on the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including kinase inhibition and pesticidal properties, depending on substituent patterns . The 2-chloro substitution on the pyridine ring may enhance electron-withdrawing effects, influencing intermolecular interactions, while the ethyl group contributes to hydrophobicity and steric effects .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-3-ethylurea

InChI

InChI=1S/C8H10ClN3O/c1-2-10-8(13)12-6-3-4-11-7(9)5-6/h3-5H,2H2,1H3,(H2,10,11,12,13)

InChI Key

XTRKPITZOYSUGP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC(=NC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-pyridinyl)urea ()

  • Structure : Contains a 4-chlorophenyl group and a 4-pyridinyl group on the urea.
  • Key Differences : Replaces the ethyl group in the target compound with a 4-pyridinyl group and substitutes the 2-chloropyridine with a 4-chlorophenyl ring.
  • This compound likely exhibits higher polarity compared to the ethyl-substituted target .

1-Benzyl-3-(2-chloropyridin-4-yl)urea ()

  • Formula : C₁₃H₁₂ClN₃O.
  • Structure : Features a benzyl group instead of ethyl.
  • Key Differences : The benzyl group introduces a bulky aromatic substituent, increasing lipophilicity and steric hindrance.

1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea ()

  • Structure : Combines a 2-chlorophenyl group and a pyridin-3-ylmethyl substituent.
  • Key Differences : Replaces the ethyl group with a pyridin-3-ylmethyl chain and substitutes the pyridine ring with a chlorophenyl group.
  • Implications : The pyridin-3-ylmethyl group may facilitate chelation or binding to metal ions in biological targets, while the chlorophenyl group alters electronic properties compared to chloropyridine .

Heterocyclic Core Modifications

1-(5-Chloro-8-hydroxymethyl-isoquinolin-3-yl)-3-ethyl-urea ()

  • Structure: Utilizes an isoquinoline core with a hydroxymethyl group and a 5-chloro substitution.
  • Key Differences: Replaces the pyridine ring with a more complex isoquinoline system.

Research Implications and Gaps

While the provided evidence highlights structural analogs, direct data on 1-(2-Chloro-pyridin-4-yl)-3-ethyl-urea (e.g., solubility, bioactivity) are absent. Comparative analysis suggests:

  • Electron-withdrawing effects : The 2-chloro group on pyridine may enhance hydrogen-bond acceptor strength compared to phenyl-substituted analogs .
  • Alkyl vs. aromatic substituents : Ethyl groups likely improve metabolic stability over benzyl or pyridinylmethyl groups but may reduce target affinity due to smaller size .

Further studies are needed to validate these hypotheses experimentally.

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